molecular formula C9H14FN2O15P3 B12370973 5-Fluorouridine 5'-triphosphate-13C,19F,d1

5-Fluorouridine 5'-triphosphate-13C,19F,d1

Cat. No.: B12370973
M. Wt: 504.13 g/mol
InChI Key: AREUQFTVCMGENT-MSABNBAOSA-N
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Description

5-Fluorouridine 5’-triphosphate-13C,19F,d1 is a chemically modified version of 5-Fluorouridine 5’-triphosphate, where specific isotopes of carbon (13C), fluorine (19F), and deuterium (d1) are incorporated. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . The incorporation of stable heavy isotopes like deuterium and 13C into drug molecules can significantly impact their pharmacokinetic and metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorouridine 5’-triphosphate-13C,19F,d1 involves the incorporation of isotopically labeled atoms into the 5-Fluorouridine 5’-triphosphate moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .

Industrial Production Methods

Industrial production of 5-Fluorouridine 5’-triphosphate-13C,19F,d1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity. The production is carried out under controlled conditions to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Fluorouridine 5’-triphosphate-13C,19F,d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .

Scientific Research Applications

5-Fluorouridine 5’-triphosphate-13C,19F,d1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluorouridine 5’-triphosphate-13C,19F,d1 involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to disruptions in cellular processes. The incorporation of isotopic labels allows for precise tracking and quantitation of the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluorouridine 5’-triphosphate
  • 5-Fluorouridine 5’-triphosphate-19F
  • 5-Fluorouridine 5’-triphosphate-13C

Uniqueness

5-Fluorouridine 5’-triphosphate-13C,19F,d1 is unique due to the incorporation of multiple isotopic labels, which enhances its utility as a tracer in scientific research. The presence of deuterium, 13C, and 19F allows for more precise tracking and quantitation compared to other similar compounds .

Properties

Molecular Formula

C9H14FN2O15P3

Molecular Weight

504.13 g/mol

IUPAC Name

[[(2R,4S,5R)-5-(6-deuterio-5-(19F)fluoranyl-2,4-dioxo(513C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1/i1D,3+1,10+0

InChI Key

AREUQFTVCMGENT-MSABNBAOSA-N

Isomeric SMILES

[2H]C1=[13C](C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[19F]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Origin of Product

United States

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